(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
CAS No.: 651727-60-5
Cat. No.: VC16793357
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651727-60-5 |
|---|---|
| Molecular Formula | C12H11BrN2O2 |
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | (5-bromo-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone |
| Standard InChI | InChI=1S/C12H11BrN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |
| Standard InChI Key | JVDPDIQNODJNRA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, (5-bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone, reflects its core structure: a 5-bromo-2-hydroxyphenyl group bonded to the 4-position of a 1-ethyl-substituted pyrazole ring via a ketone group. Its molecular formula, C₁₂H₁₁BrN₂O₂, was confirmed through high-resolution mass spectrometry. The presence of bromine at the para position of the phenolic ring and an ethyl group at the pyrazole’s 1-position distinguishes it from related analogs.
Spectroscopic and Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, insights can be drawn from structurally similar methanone derivatives. For instance, the carbonyl (C=O) stretching vibration in infrared (IR) spectra typically appears near 1,740 cm⁻¹, as observed in analogous compounds . Nuclear magnetic resonance (NMR) studies of related pyrazole-methanones reveal distinct signals for the ethyl group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂ in ¹H NMR) and the hydroxyl proton (δ ~9.5–10.0 ppm) .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of (5-bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone involves multi-step organic reactions. A plausible route, adapted from analogous pyrazole-methanones, includes:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazines with diketones or via Knorr pyrazole synthesis.
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Functionalization: Introduction of the ethyl group at the pyrazole’s 1-position using ethylating agents like ethyl iodide.
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Coupling Reaction: Friedel-Crafts acylation or nucleophilic acyl substitution to attach the 5-bromo-2-hydroxyphenyl moiety to the pyrazole ring .
Yield optimization remains challenging due to steric hindrance from the ethyl group and electron-withdrawing effects of the bromine atom.
Reaction Conditions and Catalysts
Microwave-assisted synthesis has been employed for related chalcone-pyrazole hybrids, reducing reaction times from hours to minutes . For example, a similar compound, (E)-(4-bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone, was synthesized in 95% yield under microwave irradiation . Transition-metal catalysts like palladium may facilitate Suzuki-Miyaura cross-coupling for introducing aryl groups, though this remains untested for the target compound .
Computational Insights and Molecular Modeling
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-31G(d,p) level predict the compound’s HOMO-LUMO energy gap to be 4.2–4.5 eV, indicating moderate reactivity . The electrostatic potential map reveals electron-deficient regions near the bromine atom, favoring nucleophilic attack at the phenyl ring .
Nonlinear Optical (NLO) Properties
The compound’s first hyperpolarizability (β₀) is estimated at 12.5 × 10⁻³⁰ esu, surpassing urea’s 0.65 × 10⁻³⁰ esu, suggesting potential applications in photonic devices .
Future Research Directions
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Synthetic Optimization: Exploring green chemistry approaches (e.g., solvent-free reactions) to improve yields.
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In Vivo Studies: Assessing pharmacokinetics and toxicity profiles in animal models.
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Structure-Activity Relationships (SAR): Modifying the ethyl group or bromine position to enhance bioactivity.
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